

4-Chloro-2,6-difluorophenylacetic acid solubility profile

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Compound of Interest

Compound Name:	4-Chloro-2,6-difluorophenylacetic acid
CAS No.:	537033-55-9
Cat. No.:	B1630998

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Title: Technical Whitepaper: Physicochemical Profiling & Solubility Optimization of **4-Chloro-2,6-difluorophenylacetic Acid** (CAS 537033-55-9)

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of **4-Chloro-2,6-difluorophenylacetic acid** (CDPA).[1] While specific solubility data for this tri-substituted intermediate (CAS 537033-55-9) remains sparse in public literature, this document synthesizes structure-activity relationships (SAR) from homologous fluorinated phenylacetic acids to construct a predictive solubility profile.[1] It outlines a self-validating experimental protocol for researchers to determine exact solubility limits, critical for optimizing yield during nucleophilic substitution or recrystallization workflows.

Physicochemical Fundamentals & Structural Analysis

The solubility profile of CDPA is governed by the competing effects of its lipophilic halogenated ring and its hydrophilic carboxylic acid tail.[1][2][3] Understanding these electronic contributions is prerequisite to solvent selection.[1][2][3]

Property	Value / Prediction	Source / Rationale
CAS Number	537033-55-9	ChemicalBook / SynQuest [1][2]
Molecular Formula	C ₈ H ₅ ClF ₂ O ₂	Tri-substituted aromatic acid
Molecular Weight	206.57 g/mol	Calculated
Predicted pKa	3.2 – 3.5 (Acidic)	Ortho-fluorine inductive effect (vs. Phenylacetic acid pKa 4. [1]31)
Predicted LogP	2.6 – 2.9	Lipophilicity increase via 4-Cl substitution [3]
Melting Point	Est. 105 – 115 °C	Homolog comparison: 2,6-Difluorophenylacetic acid (100–102 °C) [4]

The "Ortho-Difluoro" Effect

Unlike mono-substituted phenylacetic acids, the 2,6-difluoro substitution pattern creates a specific electronic environment. The highly electronegative fluorine atoms at the ortho positions exert a strong inductive effect (-I), significantly increasing the acidity of the carboxylic proton compared to non-fluorinated analogs.[1][2][3]

- Implication: CDPA will dissociate (become soluble) at a lower pH than generic phenylacetic acids, making pH control critical during aqueous extraction.[1][2][3]

Solvent Selection Strategy

For process development (recrystallization or reaction solvent selection), solvents are categorized by their interaction mechanism with CDPA.[1][2][3]

Table 1: Predicted Solubility Profile & Application

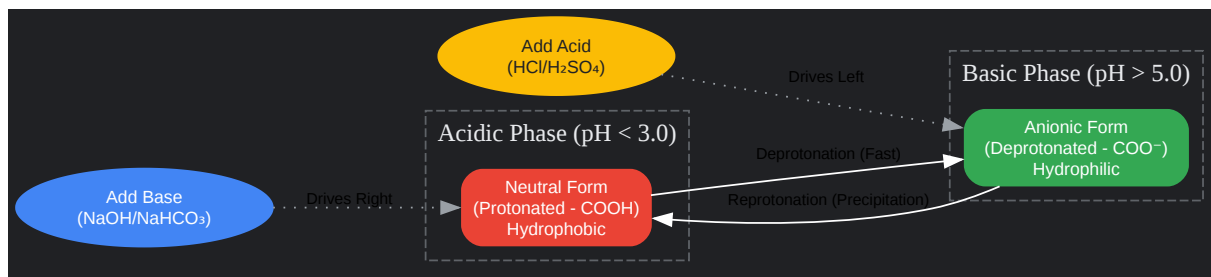
Solvent Class	Representative Solvents	Predicted Solubility	Process Application
Polar Protic	Methanol, Ethanol, IPA	High (>100 mg/mL)	Primary dissolution; Esterification reactants.
Polar Aprotic	DMSO, DMF, DMAc	Very High (>250 mg/mL)	Reaction media for nucleophilic substitution; difficult to remove.[1][2][3]
Chlorinated	DCM, Chloroform	Moderate	Liquid-Liquid Extraction (LLE) from acidic aqueous phases.[1][2][3]
Non-Polar	Hexane, Heptane	Insoluble (<1 mg/mL)	Anti-solvent for crystallization; impurity washing.[1][2][3]
Aqueous (Basic)	1N NaOH, Sat. NaHCO ₃	Soluble (as Carboxylate Salt)	pH-swing purification strategies.[1][2][3]

“

Process Note: The 4-Chlorine substituent enhances solubility in chlorinated solvents (DCM) compared to non-chlorinated difluoro- analogs, aiding in extraction efficiency.[1]

Mechanism of Action: pH-Dependent Solubility

The solubility of CDPA in aqueous media is strictly pH-dependent.[1][2][3] At pH < pKa (~3.5), the molecule exists in its protonated, neutral form (insoluble in water, soluble in organic).[1][2][3] At pH > pKa, it exists as the carboxylate anion (soluble in water).[1][2][3]



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Figure 1: The pH-swing mechanism used for purification.[1] CDPA precipitates sharply when basic solutions are acidified below pH 3.0.[1][2][3]

Experimental Protocol: Self-Validating Solubility Determination

Since exact literature values are unavailable for this specific CAS, use this gravimetric "Shake-Flask" method to generate internal data. This protocol includes a mass-balance check to ensure accuracy.

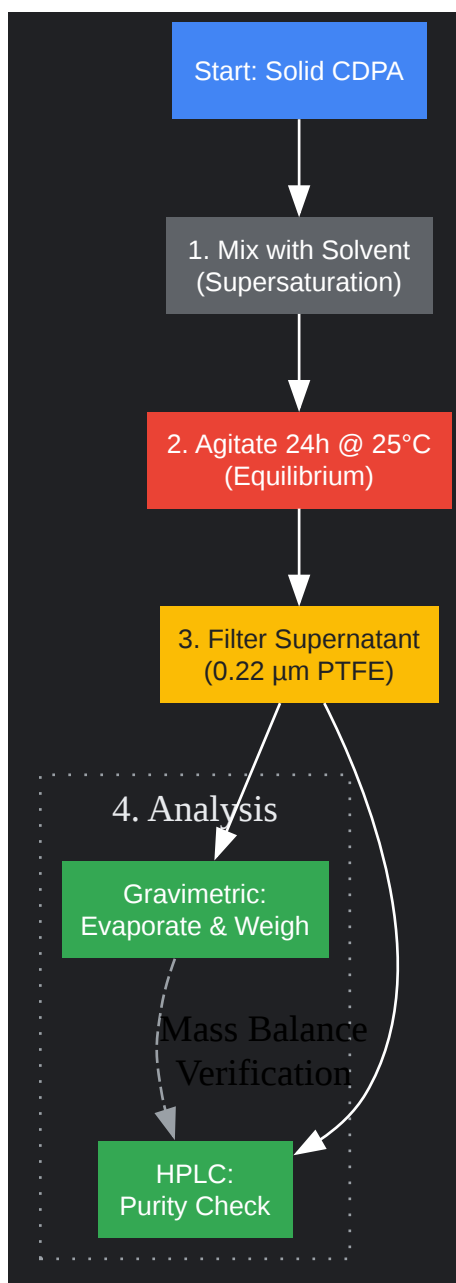
Materials

- Analyte: **4-Chloro-2,6-difluorophenylacetic acid** (dried).[1]
- Solvents: Ethanol, Toluene, Water (pH 2.0 and pH 7.0).[1][2][3]
- Equipment: 0.22 μm PTFE syringe filters, analytical balance, HPLC vials.

Step-by-Step Workflow

- Saturation: Add excess CDPA (approx. 50 mg) to 1.0 mL of target solvent in a crimp-top vial.
- Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).
- Filtration: Filter the supernatant using a pre-warmed syringe filter to remove undissolved solids.[1][2][3]

- Quantification (Gravimetric):
 - Tare a clean aluminum weigh boat.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Pipette exactly 0.5 mL of filtrate into the boat.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Evaporate solvent (vacuum oven at 40°C) until constant weight.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Calculation: Solubility (mg/mL) = (Final Mass - Tare Mass) * 2.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Validation (HPLC Check): Dissolve the residue in Mobile Phase and inject to confirm purity. If purity <98%, the undissolved solid may have degraded or contained impurities affecting the saturation point.[\[1\]](#)[\[2\]](#)[\[3\]](#)



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Figure 2: Self-validating workflow for solubility determination.

Applications in Synthesis & Purification

Recrystallization: Due to the steep temperature-solubility curve of fluorinated aromatics, a mixed-solvent system is recommended for purification:

- System: Toluene / Heptane.[1][2][3]

- Protocol: Dissolve crude CDPA in hot Toluene (80°C). Slowly add Heptane (anti-solvent) until turbidity appears.[1][2][3] Cool slowly to 4°C. The 4-Cl/2,6-F substitution pattern favors stacking, often yielding high-purity needles.

Chromatography (HPLC):

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2][3]
- Mobile Phase: Acetonitrile : Water (with 0.1% H₃PO₄).[1][2][3] Note: Acidification is required to suppress ionization of the carboxylic acid peak, preventing tailing.

References

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